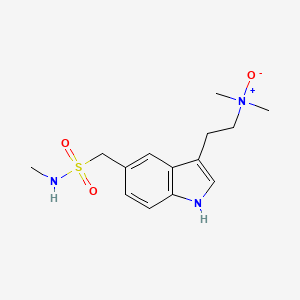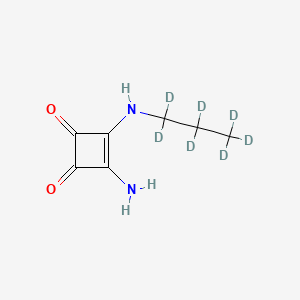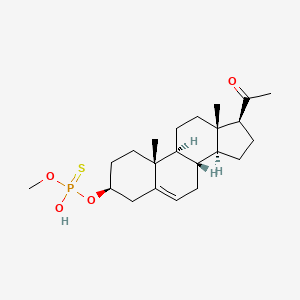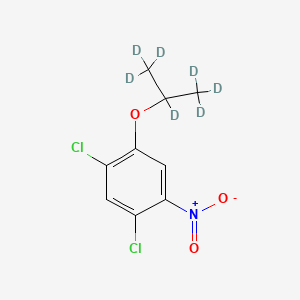
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is a deuterated compound with the molecular formula C9H2D7Cl2NO3 and a molecular weight of 257.12 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a yellow solid that is insoluble in water but soluble in organic solvents such as benzene, toluene, ethanol, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether involves the reaction of 2,4-dichloro-5-nitrophenol with isopropyl bromide in the presence of a base and a catalyst . The reaction is typically carried out in a solvent, and the mixture is heated to a specific temperature and refluxed for several hours. After the reaction is complete, the excess isopropyl bromide and solvent are removed by distillation, and the product is purified by crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: 2,4-Dichloro-5-amino-phenyl Isopropyl-d7 Ether.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is used in various scientific research applications, including:
Proteomics Research: As a biochemical tool for studying protein interactions and functions.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.
Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s interactions with proteins and other biomolecules can be studied using techniques such as NMR spectroscopy and mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-nitrophenyl Isopropyl Ether: The non-deuterated version of the compound.
2,4-Dichloro-5-nitrophenol: The precursor used in the synthesis of the ether.
2,4-Dichloro-5-amino-phenyl Isopropyl Ether: The reduced form of the compound.
Uniqueness
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications.
Properties
IUPAC Name |
1,5-dichloro-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3/i1D3,2D3,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMRJRYGHZJID-TXVPSQRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
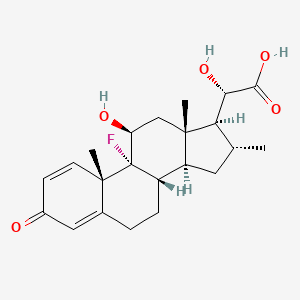
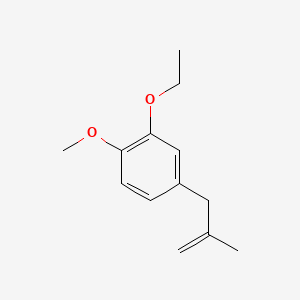
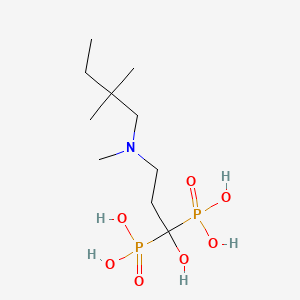
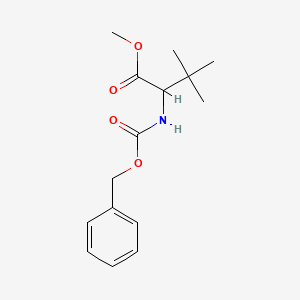
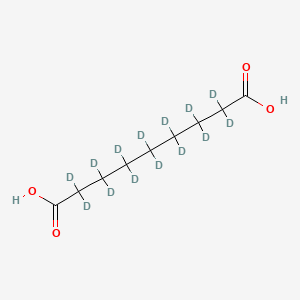
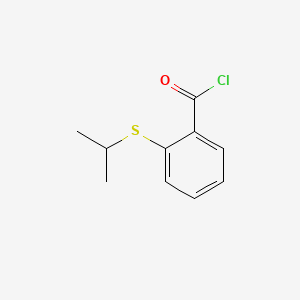
![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)

